molecular formula C11H10ClFO3 B1302649 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid CAS No. 845790-41-2

5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid

Cat. No.: B1302649
CAS No.: 845790-41-2
M. Wt: 244.64 g/mol
InChI Key: PMVIWNOQXCRBGZ-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a valeric acid backbone

Scientific Research Applications

5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid has several applications in scientific research:

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve detailing how the compound interacts with biological systems. For example, Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, binds to the adenosine triphosphate (ATP)-binding site of the enzyme .

Safety and Hazards

This would involve detailing the safety precautions that need to be taken when handling the compound, as well as its potential hazards. For example, 3-Chloro-4-fluorophenyl isocyanate is combustible, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

This would involve speculating on potential future applications or areas of study for the compound. For example, a compound synthesized using 3-Chloro-4-fluorophenylboronic Acid showed high anti-thrombolytic activity, suggesting potential future medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid typically involves the reaction of 3-chloro-4-fluorophenylboronic acid with a suitable valeric acid derivative under controlled conditions. The reaction is often catalyzed by palladium in the presence of a base, such as potassium carbonate, and conducted in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid is unique due to the combination of its chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one or both of these substituents .

Properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO3/c12-8-6-7(4-5-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVIWNOQXCRBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCC(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373960
Record name 5-(3-chloro-4-fluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-41-2
Record name 5-(3-chloro-4-fluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845790-41-2
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